(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20360037
InChI: InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one

CAS No.:

Cat. No.: VC20360037

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one -

Specification

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one
Standard InChI InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1
Standard InChI Key LELWCGYOYKRSOE-CRCLSJGQSA-N
Isomeric SMILES C1[C@H]2CNC[C@H]2NC1=O
Canonical SMILES C1C2CNCC2NC1=O

Introduction

Structural and Stereochemical Characteristics

The molecular formula of (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one is C₆H₁₀N₂O, with a molar mass of 126.16 g/mol. The fused bicyclic system consists of a pyrrolidine ring (five-membered, saturated) and a pyrrolidone ring (five-membered, lactam). The stereochemistry at the 3a and 6a positions (cis configuration) reduces steric hindrance, enhancing electrophilic substitution reactivity.

Key stereochemical identifiers:

  • InChIKey: LELWCGYOYKRSOE-CRCLSJGQSA-N

  • Isomeric SMILES: C1[C@H]2CNC[C@H]2NC1=O

Comparative studies with trans-configured analogs reveal distinct reactivity profiles. For example, the cis isomer exhibits 72% yield in chlorination reactions, whereas the trans isomer achieves only 35% yield under identical conditions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Paal-Knorr synthesis is a common method, involving condensation of 2,5-dimethoxytetrahydrofuran with primary amines under iron(III) chloride catalysis. Cyclization proceeds via intramolecular nucleophilic attack, forming the lactam ring. Alternative routes include:

  • Microwave-assisted cyclization: Reduces reaction time from 12 hours to 30 minutes.

  • Enzymatic resolution: Achieves enantiomeric excess >99% using lipase catalysts.

Industrial Manufacturing

Continuous flow reactors optimize yield (≥85%) and purity (≥98%) by maintaining precise temperature control (60–80°C) and pressure (2–3 atm). Post-synthesis purification employs reverse-phase HPLC with acetonitrile/water gradients.

Physicochemical Properties

PropertyValueSource
Melting Point198–202°C (decomp.)
Solubility (H₂O)12.5 mg/mL
LogP (octanol/water)0.85
pKa3.2 (lactam nitrogen)

The compound’s low logP indicates moderate hydrophilicity, facilitating aqueous formulation in drug delivery systems.

Biological Activities and Pharmacological Applications

Dopamine Receptor Modulation

Derivatives of this scaffold show high affinity for dopamine D3 receptors (pKi = 8.4) with >100-fold selectivity over D2 receptors . The triazolyl analog 60a (DA D3 pKi = 8.4) demonstrates potential in treating addiction by modulating mesolimbic pathways .

Antimicrobial Activity

Structural analogs, such as 5-methyloctahydropyrrolo[3,4-b]pyrrole, exhibit MIC₉₀ = 2 µg/mL against Staphylococcus aureus by inhibiting DNA gyrase . Modifications at the 5-position (e.g., fluorine substitution) enhance potency against multidrug-resistant strains .

Histamine H3 Receptor Antagonism

Patent data highlight derivatives as histamine H3 antagonists (IC₅₀ = 15 nM), implicating them in cognitive disorder therapies . The bicyclic scaffold stabilizes receptor-ligand interactions through hydrogen bonding with Glu206 .

Comparative Analysis with Structural Analogs

CompoundKey ModificationBiological Activity
5-Methyloctahydropyrrolo[3,4-b]pyrroleMethyl at C5Enhanced CNS penetration
1,2,4-Triazolyl derivativeTriazole substituentDA D3 selectivity
Hydrochloride saltImproved solubilityStable aqueous formulations

The hydrochloride salt (CAS 1864003-18-8) exhibits 3.2-fold higher aqueous solubility than the free base, enabling intravenous administration .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to finafloxacin hydrochloride, a fluoroquinolone antibiotic targeting DNA gyrase . Its stereochemical purity ensures batch consistency in API synthesis.

Material Science

Incorporation into polyamide polymers enhances thermal stability (Tg = 185°C vs. 150°C for baseline). Applications include high-performance fibers and adhesives.

Analytical Characterization

Critical techniques:

  • ¹H/¹³C NMR: Confirms lactam carbonyl resonance at δ 172 ppm.

  • Chiral HPLC: Resolves enantiomeric impurities (<0.5%) using cellulose-based columns.

  • HRMS: Precise mass measurement (m/z 126.1134 for [M+H]⁺).

Future Directions

  • Stereoselective catalysis: Developing nickel-catalyzed asymmetric syntheses to reduce costs.

  • PROTAC conjugates: Leveraging the scaffold for targeted protein degradation in oncology .

  • Green chemistry: Solvent-free mechanochemical synthesis to minimize waste.

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